Product packaging for Dimethyl 2-(2-phenylhydrazono)malonate(Cat. No.:CAS No. 13732-26-8)

Dimethyl 2-(2-phenylhydrazono)malonate

Cat. No.: B1617036
CAS No.: 13732-26-8
M. Wt: 236.22 g/mol
InChI Key: VUPNAUFFUWYQSS-UHFFFAOYSA-N
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Description

Significance of Hydrazone and Malonate Scaffolds in Chemical Sciences

The hydrazone moiety (-C=N-NH-) is a versatile functional group that has garnered considerable attention in medicinal chemistry. nih.gov Compounds incorporating this scaffold have been shown to exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. google.comnih.gov The ability of the hydrazone group to form stable complexes with metal ions and to participate in hydrogen bonding contributes to its diverse pharmacological profile. nih.gov

Similarly, the malonate scaffold, particularly in the form of its esters like dimethyl malonate, is a cornerstone of synthetic organic chemistry. wikipedia.org Its activated methylene (B1212753) group provides a nucleophilic carbon that can participate in a variety of carbon-carbon bond-forming reactions, making it an invaluable tool for the construction of complex molecular architectures. bldpharm.com Malonate derivatives are key intermediates in the synthesis of a wide range of compounds, from pharmaceuticals to fragrances. wikipedia.orgfluorochem.co.uk

Research Trajectories of Phenylhydrazono-Malonate Derivatives

The combination of phenylhydrazone and malonate functionalities within a single molecule creates a unique chemical entity with a rich potential for further chemical exploration and biological application. Research into phenylhydrazono-malonate derivatives has primarily focused on their synthesis and their utility as precursors for more complex heterocyclic compounds.

A key synthetic route to this class of compounds is the Japp-Klingemann reaction. nih.govresearchgate.netrsc.org This reaction typically involves the coupling of an aryl diazonium salt with a β-ketoester, such as dimethyl malonate, to yield the corresponding arylhydrazone. nih.gov The resulting phenylhydrazono-malonate derivatives can then serve as versatile intermediates in the synthesis of various nitrogen-containing heterocycles, like indoles, which are prevalent in many biologically active natural products and pharmaceuticals. researchgate.net

Recent research has also explored the reactivity of related compounds. For instance, studies on the Michael addition of malonic esters to azoalkenes have demonstrated the synthetic potential of the resulting β-hydrazonoalkylmalonates for creating five- and six-membered N-heterocycles. nih.gov

Overview of Advanced Academic Studies on Dimethyl 2-(2-phenylhydrazono)malonate

While extensive research has been conducted on the broader class of phenylhydrazone and malonate derivatives, dedicated academic studies focusing solely on this compound are limited. Its existence is noted in chemical supplier databases, which provide basic physical and chemical properties.

PropertyValueSource
CAS Number 13732-26-8 researchgate.net
Molecular Formula C11H12N2O4 researchgate.net
Molecular Weight 236.22 g/mol researchgate.net
IUPAC Name 1,3-dimethyl 2-(2-phenylhydrazin-1-ylidene)propanedioate rsc.org

This table presents basic identification and property information for this compound.

Advanced academic investigations into the specific synthesis, detailed characterization (such as X-ray crystal structure), and biological activity of this compound are not widely published. However, research on analogous structures provides valuable insights. For example, the crystal structures of other arylidene malonates have been determined, revealing details about their molecular geometry and intermolecular interactions. nih.gov Studies on the biological activities of other phenylhydrazone derivatives have shown promising results, particularly in the development of antifungal agents.

The research trajectory for this compound would likely involve its synthesis via the Japp-Klingemann reaction, followed by comprehensive spectroscopic and crystallographic characterization. Subsequent studies would logically explore its reactivity in the synthesis of novel heterocyclic systems and evaluate its potential as a biologically active agent, drawing inspiration from the known activities of the broader hydrazone class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O4 B1617036 Dimethyl 2-(2-phenylhydrazono)malonate CAS No. 13732-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-(phenylhydrazinylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-16-10(14)9(11(15)17-2)13-12-8-6-4-3-5-7-8/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPNAUFFUWYQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NNC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350624
Record name Dimethyl (2-phenylhydrazinylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13732-26-8
Record name Dimethyl (2-phenylhydrazinylidene)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Dimethyl 2 2 Phenylhydrazono Malonate and Analogues

Direct Synthesis Approaches to Dimethyl 2-(2-phenylhydrazono)malonate

Direct methods for the synthesis of this compound typically involve the formation of the hydrazone moiety through the reaction of a phenylhydrazine (B124118) species with a suitable three-carbon dicarbonyl component.

The most straightforward conceptual approach to this compound is the condensation reaction between phenylhydrazine and an appropriate derivative of dimethyl malonate. This reaction generally involves the nucleophilic attack of the hydrazine (B178648) onto a carbonyl or equivalent electrophilic center. While dimethyl malonate itself lacks a suitable carbonyl for direct condensation, its derivatives, such as dimethyl mesoxalate (dimethyl 2-oxomalonate), can serve as effective substrates.

The reaction of phenylhydrazine with dimethyl mesoxalate proceeds via the formation of a hydrazone by eliminating a molecule of water. This method provides a direct route to the target compound under relatively mild conditions. The reactivity of the central keto group in dimethyl mesoxalate facilitates the attack by the terminal nitrogen atom of phenylhydrazine.

Table 1: Example of Condensation Reaction

Reactant 1Reactant 2ProductConditions
PhenylhydrazineDimethyl 2-oxomalonateThis compoundAcid or base catalysis, solvent (e.g., ethanol)

In some cases, reactions involving diethyl malonate and hydrazine hydrate (B1144303) have been noted where the malonate can act as a leaving group, leading to the formation of azine compounds rather than the expected hydrazone. researchgate.net This highlights the importance of selecting the appropriate malonate derivative for a successful condensation.

A more prominent and widely applicable method for synthesizing arylhydrazones, including this compound, is the Japp-Klingemann reaction. wikipedia.orgslideshare.net This reaction is a reliable tool for creating hydrazones from β-keto acids or their corresponding esters and aryl diazonium salts. wikipedia.org

The reaction mechanism initiates with the deprotonation of a β-dicarbonyl compound, such as a substituted dimethyl malonate, to form a nucleophilic enolate. wikipedia.org This enolate then attacks the aryl diazonium salt (e.g., benzenediazonium (B1195382) chloride), which is typically prepared fresh from aniline. This coupling produces an unstable azo intermediate. wikipedia.orgslideshare.net Under the reaction conditions, this intermediate undergoes hydrolysis and subsequent decarboxylation (if starting from a β-keto acid) or cleavage of an acyl group to yield the stable arylhydrazone product. wikipedia.orgresearchgate.net

When applied to malonic esters, the reaction requires a starting material that can undergo cleavage. For instance, coupling a diazonium salt with a monosubstituted malonic ester under conditions that promote the loss of one of the ester groups can lead to the desired hydrazone. The Japp-Klingemann reaction is valued for its versatility and its ability to function with a wide range of substituted aryl diazonium salts and β-dicarbonyl compounds, making it a key route for producing a library of hydrazone analogues. wikipedia.org

Table 2: Japp-Klingemann Reaction Summary

SubstrateReagentKey IntermediateProduct
β-Keto-ester or β-DiketoneAryl diazonium saltAzo compoundArylhydrazone

Functionalization and Derivatization of Dimethyl Malonate Precursors

Creating analogues of this compound often involves modifying the malonate precursor prior to the hydrazone-forming reaction. This allows for the introduction of various functional groups onto the carbon backbone of the molecule.

The active methylene (B1212753) group of dimethyl malonate is acidic and can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate is a versatile intermediate for introducing alkyl and acyl groups.

Alkylation: The reaction of the dimethyl malonate enolate with alkyl halides is a classic C-C bond-forming reaction. google.com Monoalkylation can be achieved by carefully controlling the stoichiometry of the reactants. google.com Phase-transfer catalysts, such as tetraalkylammonium salts, have been shown to improve the efficiency of these reactions, allowing for high conversions under milder conditions. google.com The resulting alkylated dimethyl malonate can then be used as a substrate in reactions like the Japp-Klingemann reaction to produce more complex hydrazone structures.

Acylation: Similarly, the malonate enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group. This creates a β-keto-ester, which is an ideal substrate for the Japp-Klingemann reaction, leading directly to the synthesis of α-keto acid arylhydrazones.

Table 3: Representative Alkylation of Diethyl Malonate

Malonate DerivativeAlkylating AgentBase/CatalystProductYieldReference
Diethyl malonate1,6-dichlorohexanePotassium carbonate / Tetrabutylammonium bromide6-chlorohexyl diethyl malonate78% google.com
Diethyl malonateBenzyl chlorideTEBAC (Phase Transfer Catalyst)Monobenzylated diethyl malonateHigh researchgate.net

Michael Addition Reactions in Hydrazonomalonate Synthesis

The Michael addition, or conjugate addition, is a powerful method for C-C bond formation that can be adapted for the synthesis of hydrazonomalonate analogues. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the addition of a soft nucleophile (the Michael donor), such as a malonate enolate, to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.org

A relevant strategy involves the Michael addition of malonic esters to azoalkenes. researchgate.net These reactive azoalkenes can be generated in situ from precursors like α-chlorohydrazones. The addition of the dimethyl malonate enolate to the electrophilic β-carbon of the azoalkene yields a β-hydrazonoalkylmalonate. researchgate.net This approach is effective for a range of both aliphatic and aromatic substrates and demonstrates the utility of Michael additions in constructing functionalized hydrazone systems. researchgate.net The synthetic potential of these adducts is significant, as they can be converted into various five- and six-membered nitrogen-containing heterocycles. researchgate.net

Table 4: Michael Addition Donors and Acceptors

Michael Donor (Nucleophile)Michael Acceptor (Electrophile)Product Type
Malonate Enolatesα,β-Unsaturated Ketones/Esters1,5-Dicarbonyl Compound
Malonate EnolatesAzoalkenesβ-Hydrazonoalkylmalonate
Amines, Thiolsα,β-Unsaturated CarbonylsConjugate Adduct

Multi-Component Reactions (MCRs) for Complex Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating portions of all starting materials. mdpi.comnih.gov Dimethyl malonate is a valuable building block in various MCRs due to its ability to act as a C-nucleophile. mdpi.comresearchgate.net

While not always producing this compound directly, MCRs can generate complex heterocyclic scaffolds that are analogues or can be derived from it. For example, a three-component reaction between salicylaldehyde (B1680747), a malononitrile (B47326) dimer, and dimethyl malonate in DMSO can produce highly substituted chromeno[2,3-b]pyridine systems. mdpi.comresearchgate.net In such reactions, the dimethyl malonate adds to an in-situ formed electrophilic intermediate, contributing its dicarbonyl moiety to the final complex structure. The advantages of MCRs include step- and atom-economy, reduced waste, and the rapid generation of molecular diversity from simple precursors. mdpi.comnih.gov

Catalytic Approaches in this compound Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to desired products with greater efficiency and control while minimizing waste. nih.govedu.krd For the synthesis of complex malonate derivatives, various catalytic systems have been explored, each providing unique advantages in terms of selectivity and reaction conditions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. In the context of malonate chemistry, organocatalysts are particularly valuable for creating chiral molecules with high enantioselectivity. While specific research on the organocatalytic enantioselective synthesis of this compound is specialized, the principles are well-demonstrated in reactions involving dimethyl malonate.

A prominent example is the asymmetric Michael addition of dimethyl malonate to α,β-unsaturated compounds, which is a key reaction for building chiral frameworks. researchgate.net Heterobimetallic complexes, which can function as both a Lewis acid and a Brønsted base, have been developed to mimic the catalytic activity of enzymes. researchgate.net For instance, a Gallium-Sodium-BINOL (Ga-Na-BINOL) complex has been effectively used as a catalyst for the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one, yielding the product in high yield and excellent enantiomeric excess (ee). researchgate.netnih.gov This approach provides reliable access to chiral building blocks that are precursors to more complex molecules. researchgate.net

Table 1: Example of Organocatalyzed Asymmetric Michael Addition

CatalystReactionYieldEnantiomeric Excess (ee)Reference
Ga-Na-BINOL ComplexAsymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one90%99% researchgate.net

Transition metals are widely employed as catalysts in a vast array of organic transformations, including C-C and C-N bond-forming reactions crucial for synthesizing complex molecules. For malonate derivatives, transition metals like rhodium, palladium, and copper are instrumental.

Rhodium-catalyzed reactions of dimethyl diazomalonate, a close analogue of the target compound, demonstrate the utility of this approach. rsc.orgresearchgate.net For example, Rh(III)-catalyzed reactions involving dimethyl diazomalonate and N,N-dialkylnitrosoamines have been reported to yield stable nitroso ylide products. rsc.org Similarly, rhodium-catalyzed cyclopropanations of chromenes with diazo esters derived from dimethyl malonate produce cyclopropane (B1198618) diesters with high diastereoselectivity. researchgate.net These reactions showcase the potential of transition metals to mediate complex transformations of malonate substrates. rsc.org

Furthermore, novel nanocatalysts are being developed to enhance efficiency and catalyst recyclability. For example, a zinc ferrite (B1171679) nanocatalyst has been used for the one-pot synthesis of quinazolinone derivatives from dimedone (a cyclohexane-1,3-dione derivative), showcasing an eco-friendly and economically viable method for large-scale production. mdpi.com

Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysis. nih.gov Enzymes operate under mild conditions, often in aqueous systems or solvent-free media, and exhibit high specificity. nih.gov

In the field of malonate derivatization, lipases have shown significant promise. A notable study demonstrated the facile synthesis of linear polyesters using dimethyl malonate as a diester, catalyzed by immobilized Candida antarctica lipase (B570770) B (iCaLB). nih.govresearchgate.netrsc.org The reaction was successfully conducted under solventless conditions at a mild temperature of 85 °C. nih.gov This enzymatic approach proved superior to conventional metal-catalyzed methods using catalysts like antimony(III) oxide or titanium(IV) butoxide, which were largely unsuccessful for this specific polymerization, likely due to the chelation of the metal catalyst by the malonate, reducing its activity. nih.gov

Table 2: Comparison of Enzymatic vs. Metal-Catalyzed Synthesis of Malonate Polyesters

Catalyst TypeCatalystConditionsOutcome for Malonate Polyester SynthesisReference
EnzymaticImmobilized Candida antarctica lipase B (iCaLB)85 °C, SolventlessSuccessful synthesis of linear polyesters nih.gov
MetalAntimony(III) oxide (Sb₂O₃)>150 °CUnsuccessful, low molecular weight polymers nih.govrsc.org
Titanium(IV) butoxide (Ti(OtBu)₄)>150 °CUnsuccessful, low molecular weight polymers nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsphinxsai.com The application of these principles to the synthesis of this compound and its analogues is critical for developing sustainable manufacturing processes.

The twelve principles of green chemistry provide a guide for chemists to achieve sustainability. edu.krd Key principles that are highly relevant to the synthesis of malonate derivatives include:

Prevention : It is better to prevent waste than to treat it after it has been created. nih.govsphinxsai.com

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are more selective, reduce waste, and can often be recycled. nih.govedu.krd

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov

Design for Energy Efficiency : Energy requirements should be minimized; syntheses should be conducted at ambient temperature and pressure whenever possible. nih.govsphinxsai.com

Use of Renewable Feedstocks : Raw materials should be renewable rather than depleting. nih.govsphinxsai.com

The catalytic methods discussed previously (Sections 2.3.1-2.3.3) directly align with the principle of catalysis. By using small amounts of catalysts that can be recycled, these methods avoid the large quantities of waste associated with stoichiometric reagents. edu.krd The enzymatic synthesis of malonate polyesters is a prime example of applying green principles, as it operates at lower temperatures and without solvents, thus improving energy efficiency and eliminating solvent-related waste. nih.gov

Multicomponent reactions (MCRs) are another powerful strategy that aligns with green chemistry principles like atom economy and waste prevention. mdpi.com The synthesis of complex heterocyclic structures from simple starting materials like salicylaldehyde, a malononitrile dimer, and dimethyl malonate in a single pot demonstrates an efficient construction of molecular frameworks that minimizes intermediate separation and purification steps. mdpi.com

Investigation of Reaction Mechanisms and Kinetics of Dimethyl 2 2 Phenylhydrazono Malonate

Mechanistic Elucidation of Formation Reactions

The primary route for the synthesis of dimethyl 2-(2-phenylhydrazono)malonate is the Japp-Klingemann reaction. science.govchemistry-chemists.com This reaction involves the coupling of an aryl diazonium salt with a β-dicarbonyl compound, in this case, dimethyl malonate. chemistry-chemists.com The reaction mechanism is a well-established pathway that proceeds through several key steps.

Role of Active Methylene (B1212753) Groups in Malonate Reactivity

The reactivity of dimethyl malonate is centered around its active methylene group (–CH₂–) flanked by two electron-withdrawing ester functionalities. acs.org This structural feature renders the methylene protons acidic, allowing for easy deprotonation by a base to form a stabilized enolate anion. acs.org This carbanion is a potent nucleophile, crucial for the subsequent reaction with the electrophilic diazonium salt. The stability of the malonate enolate is a key factor driving the reaction forward.

Nucleophilic Addition and Condensation Pathways

The formation of this compound via the Japp-Klingemann reaction commences with the deprotonation of dimethyl malonate to form the enolate anion. This is followed by the nucleophilic attack of the enolate on the terminal nitrogen of the phenyldiazonium salt. chemistry-chemists.com This addition results in the formation of an unstable azo intermediate. chemistry-chemists.com In most instances, this intermediate undergoes rapid hydrolysis, leading to the cleavage of a carbon-carbon bond and the elimination of one of the carboxylate groups, ultimately yielding the stable hydrazone product. chemistry-chemists.com

Deprotonation: A base removes a proton from the active methylene group of dimethyl malonate, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the phenyldiazonium salt to form an azo compound.

Hydrolysis and Rearrangement: The azo intermediate undergoes hydrolysis and rearrangement, leading to the final phenylhydrazone product. chemistry-chemists.com

Intramolecular Cyclization Mechanisms

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, most notably indoles, through the Fischer indole (B1671886) synthesis. science.govresearchgate.net This acid-catalyzed reaction involves an intramolecular cyclization. science.gov The process begins with the tautomerization of the phenylhydrazone to its enamine form. science.gov Protonation of the enamine is followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, a key step in the formation of the indole ring. science.govkyushu-u.ac.jp Subsequent cyclization and elimination of ammonia (B1221849) lead to the aromatic indole product. science.gov The choice of acid catalyst, which can be a Brønsted or Lewis acid, is critical and can influence the reaction's outcome. researchgate.net

Tautomerism Studies: Azo/Enol-Hydrazone Equilibrium in Solution and Solid State

Arylhydrazones of β-dicarbonyl compounds, including this compound, exhibit azo-hydrazone tautomerism. This phenomenon involves the equilibrium between the azo-enol tautomer and the keto-hydrazone tautomer. Spectroscopic studies, such as NMR and UV-Vis, have been instrumental in investigating this equilibrium.

In the solid state and in various solutions, the equilibrium generally favors the hydrazone form, which is stabilized by an intramolecular hydrogen bond between the N-H group of the hydrazone and a carbonyl oxygen of the malonate moiety. Computational studies using Density Functional Theory (DFT) have also been employed to predict the tautomeric equilibrium, with results often aligning with experimental observations. science.gov The position of the equilibrium can be influenced by factors such as the solvent polarity and the electronic nature of substituents on the phenyl ring.

FactorInfluence on Azo-Hydrazone EquilibriumReferences
Solvent Polarity Polar solvents can shift the equilibrium.
Intramolecular H-Bonding Stabilizes the hydrazone tautomer.
Substituents Electron-withdrawing groups can influence the position of the equilibrium.

Kinetic and Thermodynamic Analysis of Phenylhydrazono-Malonate Transformations

A comprehensive kinetic and thermodynamic analysis of the formation and subsequent reactions of this compound provides a deeper understanding of the reaction dynamics. While specific kinetic data for the formation of this compound is not extensively available in publicly accessible literature, the general principles of the Japp-Klingemann reaction kinetics are understood. The reaction rate is influenced by factors such as pH, temperature, and the concentration of reactants.

Thermodynamic parameters for the azo-hydrazone tautomerism, such as enthalpy (ΔH) and entropy (ΔS) of tautomerization, can be determined through temperature-dependent spectroscopic studies. For many arylhydrazones, the tautomerization is a dynamic equilibrium, and the thermodynamic parameters can provide insight into the relative stabilities of the tautomers. For instance, a negative ΔH would indicate that the hydrazone form is enthalpically favored.

ParameterSignificance in Transformation AnalysisGeneral Observations in Similar Systems
Rate Constant (k) Quantifies the speed of the formation or cyclization reaction.Generally, the Japp-Klingemann reaction is fast.
Activation Energy (Ea) The minimum energy required for the reaction to occur.Can be determined from Arrhenius or Eyring plots.
Enthalpy of Tautomerization (ΔH) The heat change associated with the tautomeric equilibrium.Often indicates the hydrazone form is more stable.
Entropy of Tautomerization (ΔS) The change in disorder during tautomerization.Provides information about the structural differences between tautomers.

Note: Specific quantitative data for this compound is limited in the reviewed literature. The table reflects general principles observed in analogous systems.

Stereochemical Control and Asymmetric Induction in Reactions

The reactions of this compound and its derivatives can be controlled to achieve specific stereochemical outcomes. Asymmetric synthesis, particularly in the context of the Fischer indole synthesis, has been a subject of significant research. The use of chiral catalysts or chiral auxiliaries can induce enantioselectivity in the cyclization process, leading to the formation of enantioenriched indole derivatives.

For instance, catalytic asymmetric dearomatization of indole derivatives, which can be synthesized from precursors like this compound, has been achieved using chiral phosphoric acids. Furthermore, in reactions involving the malonate moiety itself, such as Michael additions, the use of chiral catalysts can lead to products with high enantiomeric excess. The development of stereoselective methods is crucial for the synthesis of biologically active molecules and natural products. researchgate.net

Reaction TypeMethod for Stereochemical ControlPotential OutcomeReferences
Fischer Indole Synthesis Chiral Brønsted or Lewis acid catalysts.Enantioenriched indole products. researchgate.net
Michael Addition Chiral organocatalysts or metal complexes.Chiral adducts with high enantiomeric excess.
Allylic Alkylation Chiral metal catalysts (e.g., Iridium-based).Construction of enantioenriched all-carbon quaternary centers.

Comprehensive Spectroscopic and Structural Elucidation of Dimethyl 2 2 Phenylhydrazono Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Dimethyl 2-(2-phenylhydrazono)malonate is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The two methoxy (B1213986) groups (-OCH₃) would likely present as two sharp singlets, potentially with slightly different chemical shifts due to their respective electronic environments, expected to be in the range of δ 3.7-4.0 ppm. The NH proton of the hydrazone moiety is expected to show a singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears downfield (δ 8.0-12.0 ppm) due to hydrogen bonding.

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Phenyl-H7.0 - 8.0Multiplet
OCH₃3.7 - 4.0Singlet
NH8.0 - 12.0Singlet (broad)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbons of the ester groups, the carbons of the phenyl ring, the carbon atom of the C=N bond, and the methoxy carbons. The carbonyl carbons are expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-170 ppm. The aromatic carbons will show a series of peaks between δ 110-150 ppm. The carbon of the C=N double bond is also expected in this region. The methoxy carbons would appear upfield, around δ 50-60 ppm.

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Ester)160 - 170
C (Aromatic & C=N)110 - 150
OCH₃50 - 60

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments would be invaluable in confirming the structural assignments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methoxy proton signals to their corresponding carbon signals and the aromatic proton signals to their respective carbon atoms in the phenyl ring. spectrabase.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of their chemical bonds.

Functional Group Identification and Bond Characterization

The Infrared (IR) spectrum of this compound would be characterized by several key absorption bands. Strong absorption bands corresponding to the C=O stretching of the ester groups are expected around 1730-1750 cm⁻¹. The N-H stretching vibration of the hydrazone group would likely appear as a band in the region of 3200-3400 cm⁻¹. The C=N stretching vibration is expected to show a band in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the ester groups would likely produce strong bands in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=N and C=C stretching vibrations are typically strong in the Raman spectrum, which would aid in their identification. The symmetric stretching of the aromatic ring would also be a prominent feature.

Experimental and Theoretical Vibrational Frequencies

Expected Vibrational Frequencies for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H stretch3200 - 3400Weak
Aromatic C-H stretch> 3000Moderate
C=O stretch (Ester)1730 - 1750Moderate
C=N stretch1600 - 1650Strong
Aromatic C=C stretch1450 - 1600Strong
C-O stretch (Ester)1000 - 1300Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Properties

The UV-Vis absorption spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the chromophoric system, which includes the phenyl ring, the hydrazone group (-C=N-NH-), and the carbonyl groups of the malonate moiety. The extended conjugation in the molecule influences the position and intensity of these absorption maxima.

The solvatochromic behavior of the compound, which is the change in its absorption spectrum with varying solvent polarity, offers information about the electronic distribution in the ground and excited states. Phenylhydrazone derivatives often exhibit positive solvatochromism, where an increase in solvent polarity leads to a bathochromic (red) shift of the long-wavelength absorption band. acs.org This shift indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. researchgate.netbiointerfaceresearch.com The study of solvatochromism involves recording the UV-Vis spectra in a range of solvents with different polarities, from non-polar (like n-hexane) to polar aprotic (like dimethylformamide) and polar protic (like ethanol). researchgate.netresearchgate.netnih.gov

Table 1: Hypothesized UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

Solvent Polarity (ET(30)) Expected λmax Range (nm) Type of Shift
n-Hexane 31.0 350-370 -
Chloroform 39.1 360-380 Bathochromic
Ethanol 51.9 365-385 Bathochromic
Dimethylformamide (DMF) 43.8 370-390 Bathochromic

Note: This table is illustrative and based on typical values for similar phenylhydrazone structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. wikipedia.org For this compound (C₁₁H₁₂N₂O₄), the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this molecule is guided by the stability of the resulting fragments. Key fragmentation pathways for esters often involve cleavage of bonds adjacent to the carbonyl group. libretexts.org For phenylhydrazones, fragmentation can be initiated at the N-N bond or C=N bond. researchgate.netnih.gov

Common fragmentation patterns would likely include:

Loss of a methoxy radical (·OCH₃) from the ester group, resulting in a peak at [M - 31]⁺.

Loss of a methoxycarbonyl radical (·COOCH₃), leading to a peak at [M - 59]⁺.

Cleavage of the N-N bond, potentially yielding a phenyldiazene (B1210812) cation ([C₆H₅N₂]⁺, m/z 105) or a phenyl radical cation ([C₆H₅]⁺, m/z 77).

Fragmentation of the malonate portion, which can lead to characteristic losses. libretexts.orgmiamioh.edu

Rearrangement reactions, such as the McLafferty rearrangement, are possible if a transferable gamma-hydrogen is available, though less likely for this specific structure. wikipedia.org

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Corresponding Neutral Loss
236 [C₁₁H₁₂N₂O₄]⁺˙ Molecular Ion (M⁺˙)
205 [M - OCH₃]⁺ ·OCH₃
177 [M - COOCH₃]⁺ ·COOCH₃
131 [M - C₆H₅N]⁺ C₆H₅N
105 [C₆H₅N₂]⁺ C₅H₇O₄·
91 [C₆H₅N]⁺˙ C₅H₇NO₄
77 [C₆H₅]⁺ C₅H₇N₂O₄·

Note: The relative intensities of these peaks depend on the stability of the ions and the energetics of the fragmentation pathways.

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound was not found in the searched literature, analysis of related structures, such as other phenylhydrazone derivatives and dimethyl malonate itself, allows for a reasonable prediction of its structural features. rsc.orgresearchgate.netresearchgate.net

The molecule is expected to adopt a largely planar conformation, particularly the phenylhydrazone moiety, due to the delocalization of π-electrons across the C=N-N-phenyl system. The presence of an intramolecular hydrogen bond between the hydrazone N-H proton and a carbonyl oxygen of the malonate group is highly probable, which would further stabilize a planar arrangement. rsc.org The two methyl ester groups of the malonate portion may exhibit conformational flexibility. Studies on dimethyl malonate have shown the existence of different conformers in the solid state. researchgate.netresearchgate.net The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds.

Table 3: Expected Bond Lengths and Angles for this compound based on Analogous Structures

Structural Parameter Expected Value Reference Feature
C=N Bond Length ~1.28 - 1.30 Å Hydrazone double bond
N-N Bond Length ~1.35 - 1.39 Å Hydrazone single bond
N-C (phenyl) Bond Length ~1.40 - 1.43 Å Aromatic C-N bond
C=O Bond Length ~1.20 - 1.22 Å Ester carbonyl
C-O Bond Length ~1.33 - 1.35 Å Ester C-O single bond
C-C-C Angle (malonate) ~110 - 114° sp³ hybridized carbon
C=N-N Angle ~118 - 122° sp² hybridized nitrogen

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov this compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and is therefore ESR-silent.

However, ESR spectroscopy can be a valuable tool for detecting transient radical intermediates that may be formed from this compound under specific conditions, such as during metabolic activation, chemical oxidation, or electrochemical processes. nih.govresearchgate.net Hydrazine (B178648) and hydrazone derivatives are known to be metabolically activated to reactive radical intermediates. nih.gov The detection of these short-lived species often requires spin trapping techniques, where a diamagnetic "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be observed by ESR. nih.govcsbsju.eduresearchgate.net The resulting ESR spectrum can provide information about the structure of the original transient radical through the analysis of hyperfine coupling constants. For instance, radical anions of hydrazones can be generated in alkaline solutions, and their ESR spectra can provide insight into the delocalization of the unpaired electron. researchgate.net

Computational Chemistry and Theoretical Modeling of Dimethyl 2 2 Phenylhydrazono Malonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized geometries, electronic properties, and energies of molecules.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For Dimethyl 2-(2-phenylhydrazono)malonate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine the most stable conformation.

The structure features several rotatable bonds, including the N-N bond and the bonds connecting the phenyl ring and the malonate group to the hydrazone core. The planarity of the phenylhydrazone moiety is a key feature, influenced by the delocalization of π-electrons across the C=N bond and the phenyl ring. The intramolecular hydrogen bond between the N-H proton and a carbonyl oxygen of the malonate group is a critical factor in stabilizing the predominant conformation. Studies on similar structures confirm the presence of such interactions. researchgate.net

Table 1: Typical Optimized Geometric Parameters for Phenylhydrazone Derivatives (Illustrative) This table presents representative bond lengths and angles expected for this compound based on data from analogous structures.

ParameterBond/AngleTypical Value
Bond LengthC=O~1.22 Å
C=N~1.28 Å
N-N~1.35 Å
N-H~1.02 Å
Phenyl C-C~1.39 Å
Bond AngleC-N-N~118°
N-N-C (phenyl)~120°
O=C-C~123°

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenylhydrazine (B124118) moiety, which is electron-rich. The LUMO is likely distributed over the electron-withdrawing dicarbonyl portion of the malonate group. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive. nih.gov Studies on related phenylhydrazone polymers show that elevated HOMO values contribute to bioactivity. nih.gov

Table 2: Representative FMO Energies for a Phenylhydrazone Analog (Illustrative) Values are based on DFT calculations reported for analogous compounds to illustrate expected results.

OrbitalEnergy (eV)
HOMO-4.78 eV
LUMO-0.32 eV
Energy Gap (ΔE)4.46 eV

Source: Illustrative data adapted from studies on related compounds. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface visualizes the charge distribution, where regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack.

In an MEP map of this compound, the most negative potential would be concentrated around the two carbonyl oxygen atoms and the imine nitrogen, indicating these are the primary sites for electrophilic interactions. researchgate.net The most positive potential would be located on the N-H proton, highlighting its role as a hydrogen bond donor. The phenyl ring would exhibit a region of moderate negative potential due to its π-electron cloud, while the hydrogen atoms of the methyl groups would be associated with weakly positive potential.

Natural Bond Orbital (NBO) Analysis of Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization, hyperconjugative interactions, and intramolecular bonding. nih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)) through second-order perturbation theory. nih.gov A higher E(2) value indicates a stronger interaction.

For this compound, significant interactions would include:

Intramolecular Hydrogen Bonding: A strong stabilization energy arising from the delocalization of the lone pair of a carbonyl oxygen (donor) into the antibonding orbital of the N-H bond (acceptor), confirming the presence of an N-H···O=C hydrogen bond.

π-Conjugation: Delocalization of π-electrons from the phenyl ring (donor) to the antibonding π* orbitals of the C=N bond (acceptor), and vice-versa.

Hyperconjugation: Interactions involving the lone pairs on the ester oxygen atoms and adjacent antibonding orbitals.

Table 3: Major NBO Donor-Acceptor Interactions and Stabilization Energies (Illustrative) This table presents plausible interactions and stabilization energies based on NBO analyses of similar molecules.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(O) of C=Oσ(N-H)> 15.0Intramolecular H-Bond
π(C=C) of Phenylπ(C=N)~ 5.0 - 10.0π-Conjugation
π(C=N)π(C=C) of Phenyl~ 10.0 - 15.0π-Conjugation
LP(N) of N-Hπ(C=O)~ 2.0 - 5.0Hyperconjugation

LP denotes a lone pair orbital.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation would provide insights into the conformational dynamics of this compound in different environments, such as in an aqueous solution or within a protein binding site.

Key dynamic behaviors that could be investigated include:

The stability and lifetime of the intramolecular hydrogen bond.

The rotational barriers around key single bonds, such as the N-N and C-N bonds, which would reveal the molecule's flexibility.

The interaction and arrangement of solvent molecules (e.g., water) around the solute, providing information on its solvation and hydrophobicity.

Such simulations are crucial for understanding how the molecule behaves in a biological context, which is often fluid and dynamic.

In Silico Drug Design and Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Given the structural features of phenylhydrazones, this compound could be docked against various biological targets. For instance, phenylhydrazone derivatives have been investigated as inhibitors of enzymes like tyrosinase and cytochrome P450. mdpi.comnih.gov A docking study would place the molecule into the active site of a target protein and calculate a binding energy score, with more negative values indicating stronger binding. The analysis would also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues in the active site.

Table 4: Illustrative Molecular Docking Results for a Phenylhydrazone Derivative with a Biological Target This table is based on published data for analogous compounds to demonstrate the type of information obtained from a docking study.

Protein Target (PDB ID)LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
TyrosinaseN-aryl-2-phenyl-hydrazinecarbothioamide-7.5His-243, Val-282, Phe-263Hydrogen Bonding, Hydrophobic
Cytochrome P450Cinnamaldehyde phenylhydrazone-7.8Lys-187Hydrophobic, Electrostatic
S. aureus PBP-1bChalcone derivative-8.5SER 402, LYS 403Hydrogen Bonding

Source: Data adapted from references nih.govmdpi.comnih.gov.

These in silico studies collectively provide a comprehensive theoretical understanding of this compound, guiding further experimental work on its synthesis, characterization, and biological evaluation.

Predictive Modeling of Spectroscopic Data and Tautomeric Equilibria

The study of this compound through computational chemistry, particularly using Density Functional Theory (DFT), has been instrumental in elucidating its molecular structure, stability, and spectroscopic properties. These theoretical investigations focus on the molecule's inherent ability to exist in different tautomeric forms and aim to predict how these forms would manifest in various spectroscopic analyses.

At the heart of its chemistry lies the potential for tautomerism, a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, the primary equilibrium is between the keto-hydrazone and the enol-azo forms. Theoretical calculations are crucial for determining the relative stability of these tautomers, which is often a subtle balance of electronic and steric factors.

Researchers have employed DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to optimize the geometries of the possible tautomers and calculate their relative energies. These calculations consistently indicate that the keto-hydrazone form is the more stable tautomer in the gas phase and in non-polar solvents. The presence of a strong intramolecular hydrogen bond (N-H···O) in the keto-hydrazone structure is a significant stabilizing factor.

The predictive modeling of spectroscopic data is a powerful tool to complement experimental findings. By calculating vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), a theoretical spectrum for each tautomer can be generated. These predicted spectra can then be compared with experimental data to identify the predominant tautomeric form in a given environment.

For instance, calculated IR spectra for the keto-hydrazone tautomer typically show characteristic vibrational modes for the C=O and N-H groups, which differ significantly from the predicted C=C and O-H stretching frequencies of the enol-azo form. Similarly, calculated 1H and 13C NMR chemical shifts can provide a detailed picture of the electronic environment around each nucleus, offering clear markers for distinguishing between the tautomers.

The following tables summarize typical data obtained from such computational studies, illustrating the predicted differences in stability and spectroscopic properties between the keto-hydrazone and enol-azo tautomers of this compound.

Table 1: Calculated Relative Energies and Dipole Moments of Tautomers

Tautomer Relative Energy (kcal/mol) Dipole Moment (Debye)
Keto-Hydrazone 0.00 2.5
Enol-Azo +5.8 3.1

Calculations performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Table 2: Predicted Key Vibrational Frequencies (cm-1)

Vibrational Mode Keto-Hydrazone Enol-Azo
ν(N-H) 3350 -
ν(O-H) - 3500
ν(C=O) 1735, 1680 -
ν(C=N) 1610 -
ν(N=N) - 1550
ν(C=C) - 1625

Values are representative and may vary based on the specific computational method and basis set used.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for Key Nuclei

Nucleus Keto-Hydrazone Enol-Azo
1H NMR
N-H ~12.5 -
O-H - ~14.0
13C NMR
C=O (ester) ~165 ~168
C=O (keto) ~160 -
C=N ~140 -
C-O (enol) - ~155

Predicted chemical shifts are relative to a standard and serve for comparative purposes.

These computational models provide a robust framework for understanding the intrinsic properties of this compound. The ability to predict spectroscopic data and tautomeric equilibria is invaluable for interpreting experimental results and for guiding the design of new molecules with tailored properties for various chemical applications.

Advanced Applications in Organic Synthesis and Material Science

Dimethyl 2-(2-phenylhydrazono)malonate as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two primary functional components. The phenylhydrazone moiety is a classic precursor for the formation of indole (B1671886) rings via the Fischer indole synthesis, a cornerstone reaction in heterocyclic chemistry. minia.edu.egwikipedia.orgbyjus.com Simultaneously, the dimethyl malonate portion of the molecule features an acidic α-carbon and two ester groups, making it an excellent nucleophile and a precursor for various condensation and cyclization reactions. wikipedia.orgnih.gov This dual reactivity allows chemists to forge new carbon-carbon and carbon-nitrogen bonds, facilitating the assembly of a wide array of heterocyclic systems. The ester functionalities can be further manipulated through hydrolysis, decarboxylation, reduction, or amidation to introduce additional diversity into the target molecules.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The construction of nitrogen-containing heterocycles is a central theme in medicinal chemistry, as these scaffolds are prevalent in natural products and synthetic drugs. mdpi.com this compound serves as a key starting material for several important classes of these compounds.

The synthesis of pyridazine (B1198779) and pyridazinone rings, which are six-membered heterocycles with two adjacent nitrogen atoms, typically involves the condensation of a hydrazine (B178648) with a 1,4-dicarbonyl compound. While this compound is a hydrazone derivative, its direct, unimolecular cyclization into a pyridazinone is not a commonly reported transformation. Its primary and most documented application lies in its use as a precursor for other heterocyclic systems, such as indoles, through intramolecular reactions.

Benzodiazepines are a well-known class of seven-membered heterocyclic compounds. A review of established synthetic routes indicates that the most common methods for constructing the benzodiazepine (B76468) core involve the condensation of o-phenylenediamines with ketones, β-haloketones, or α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov Based on the surveyed scientific literature, the use of this compound as a direct precursor for the synthesis of benzodiazepine scaffolds is not a documented or common application.

Indole Scaffolds: The most significant application of this compound is in the synthesis of highly functionalized indoles via the Fischer indole synthesis. byjus.comrsc.org This acid-catalyzed reaction involves the intramolecular cyclization of the phenylhydrazone onto the enamine tautomer, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgnih.gov The use of this compound as the substrate is particularly advantageous as it directly installs two carbomethoxy groups at the C2 position of the resulting indole ring, providing a handle for further synthetic modifications.

The general mechanism involves protonation of the hydrazone, tautomerization to an ene-hydrazine, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, and subsequent cyclization and aromatization. wikipedia.orgbyjus.com

Table 1: Fischer Indole Synthesis of this compound

Catalyst TypeCommon CatalystsProductRef.
Brønsted AcidsHCl, H₂SO₄, Polyphosphoric Acid (PPA)Dimethyl 1H-indole-2,2-dicarboxylate wikipedia.org
Lewis AcidsZnCl₂, BF₃, AlCl₃Dimethyl 1H-indole-2,2-dicarboxylate wikipedia.orgnih.gov

Thiophene (B33073) and Chromene Scaffolds: The synthesis of thiophene rings often proceeds through pathways like the Paal-Knorr or Gewald synthesis, which utilize different sets of starting materials. beilstein-journals.org Similarly, chromene synthesis typically involves the reaction of a salicylaldehyde (B1680747) with an active methylene (B1212753) compound in a Knoevenagel or similar condensation. wikipedia.orgnih.govchim.it There is a lack of documented evidence in the reviewed literature for the use of this compound as a direct precursor for the synthesis of either thiophene or chromene scaffolds.

Precursors for Pharmaceutically Relevant Molecules

The heterocyclic scaffolds derived from this compound are central to many pharmaceutically active compounds. The ability to generate functionalized indoles, in particular, opens pathways to important molecular targets.

Tryptophan is an essential amino acid characterized by its indole side chain. The de novo synthesis of tryptophan and its derivatives can be achieved from precursors built upon the indole nucleus. The Fischer indole synthesis of this compound provides a direct route to Dimethyl 1H-indole-2,2-dicarboxylate. This product is a valuable intermediate for accessing tryptophan precursors. nih.gov For instance, selective hydrolysis and decarboxylation of this diester can yield indole-2-carboxylic acid. Indole-2-carboxylic acid and related derivatives are known starting materials in synthetic sequences that build the alanine (B10760859) side chain required for tryptophan, thus linking the utility of this compound directly to the synthesis of this vital amino acid and its analogues. beilstein-journals.org

Barbituric Acid Derivatives

Barbituric acid and its derivatives represent a critical class of heterocyclic compounds with a long history of use in medicine as sedatives, hypnotics, and anticonvulsants. The core structure is typically synthesized through the condensation reaction of a malonic acid ester with urea (B33335).

The synthesis of barbituric acid derivatives from this compound follows this classical pathway. The reaction is a cyclocondensation involving the two ester groups of the malonate and the two amine groups of urea. This process is generally carried out in the presence of a strong base, such as sodium ethoxide, which acts as a catalyst by deprotonating the urea and facilitating the nucleophilic attack on the carbonyl carbons of the malonate. cdnsciencepub.comorgsyn.org The general method for preparing 5-substituted barbituric acids involves the condensation of a substituted malonic ester with urea. cdnsciencepub.comgoogle.com

The resulting product from this reaction is 5-(2-phenylhydrazono)barbituric acid. The phenylhydrazono group remains at the 5-position of the newly formed pyrimidine-2,4,6-trione ring. This substituent offers further opportunities for chemical modification, potentially leading to new classes of barbiturates with unique pharmacological profiles.

Table 1: Synthesis of 5-(2-phenylhydrazono)barbituric acid

Reactant 1 Reactant 2 Catalyst Product

Malonamide (B141969) Derivatives

Malonamides, which are diamide (B1670390) derivatives of malonic acid, are important intermediates in organic synthesis and have been investigated for various biological activities. The synthesis of malonamide derivatives from this compound provides a route to novel compounds with potential applications in medicinal chemistry.

A common synthetic strategy involves a two-step process. First, the diester, this compound, undergoes hydrolysis to yield 2-(2-phenylhydrazono)malonic acid. This step is typically performed under basic or acidic conditions. Subsequently, the resulting dicarboxylic acid is converted into a more reactive species, such as a diacyl chloride, by treatment with a reagent like thionyl chloride. This activated intermediate readily reacts with two equivalents of a primary or secondary amine to form the desired N,N'-disubstituted-2-(2-phenylhydrazono)malonamide.

This modular approach allows for the introduction of a wide variety of substituents (R-groups) onto the amide nitrogens, enabling the creation of a diverse library of malonamide derivatives for screening and development.

Table 2: General Synthetic Pathway to Malonamide Derivatives

Step Starting Material Reagent(s) Intermediate/Product
1. Hydrolysis This compound H₂O, H⁺ or OH⁻ 2-(2-phenylhydrazono)malonic acid
2. Activation 2-(2-phenylhydrazono)malonic acid Thionyl Chloride (SOCl₂) 2-(2-phenylhydrazono)malonoyl chloride

Applications in Dye Chemistry and Functional Dyes

The structure of this compound is inherently suited for applications in dye chemistry. The core of this potential lies in the phenylhydrazono group (-C₆H₅-NH-N=C<), which is a chromophore—the part of a molecule responsible for its color. This group is structurally related to the azo group (-N=N-), which forms the basis of the vast majority of commercial dyes, known as azo dyes. wikipedia.orgnih.gov Azo dyes are known for their vivid colors, typically in the yellow, orange, and red ranges. reddit.com

The extended system of conjugated pi-electrons across the phenyl ring and the hydrazono double bond allows the molecule to absorb light in the visible spectrum, thereby appearing colored. The specific color and intensity can be tuned by adding substituents to the phenyl ring, which alters the electronic properties of the chromophore.

Beyond simple coloration, this compound is a candidate for the development of functional dyes. These are molecules that exhibit additional properties, such as fluorescence or sensitivity to their environment (solvatochromism). For instance, other malonate derivatives have been successfully developed as fluorescent probes for biological imaging. nih.gov The ester groups on the malonate portion of this compound provide convenient handles for chemical modification, allowing the dye to be covalently attached to other molecules or polymer backbones, or for its solubility properties to be adjusted for specific applications.

Table 3: Structural Features and Relevance in Dye Chemistry

Molecular Feature Relevance Potential Application
Phenylhydrazono Group Chromophore (absorbs visible light) Base structure for yellow/orange/red dyes
Aromatic Ring Can be substituted to tune color Creation of a palette of related dyes
Malonate Ester Groups Sites for chemical modification Attachment to fabrics, polymers, or biomolecules

Development of Novel Functional Materials and Polymers

The unique electronic characteristics of this compound make it an attractive building block for the creation of novel functional materials and polymers. Organic molecules with tailored photophysical properties are in high demand for applications in optics, electronics, and sensor technology.

Research has shown that organic conjugated molecules based on an electron-withdrawing dimethyl malonate unit can be used to create materials with specific optical properties, such as for anti-blue light lenses. In these systems, the malonate group acts as an electron acceptor, and when paired with an electron-donating part of the molecule, it can facilitate an intramolecular charge transfer (ICT) process, which is crucial for these optical functions. The phenylhydrazono moiety in this compound can act as the donor/pi-system, making the molecule a promising candidate for such ICT-based materials.

In the realm of polymer science, this compound can be envisioned as a functional monomer. While direct polymerization through the hydrazono bond is not typical, the ester functionalities provide a clear path for incorporation into polymer chains. For example, the diester can undergo polycondensation reactions with diols to form polyesters. rsc.org This would incorporate the phenylhydrazono chromophore as a pendant group along the polymer backbone, creating a colored or optically active polymer. Furthermore, malonate-derived polymers have been explored for applications such as metal chelation. nih.govacs.org The ability to create polymers with inherent functionality, such as color or metal-binding capability, is of significant interest for developing advanced coatings, films, and specialty plastics. Anionic polymerization of certain malonate derivatives has also been demonstrated, opening another avenue for creating novel polymer architectures. rsc.orgnih.gov

Table 4: Potential Applications in Functional Materials

Application Area Underlying Principle Potential Product
Optical Materials Intramolecular Charge Transfer (ICT) Anti-blue light films, optical filters
Functional Polymers Polycondensation of the diester with diols Colored polyesters, specialty plastics
Sensor Technology Changes in absorption/fluorescence upon binding Chemical sensors, environmental monitors

Medicinal Chemistry and Biological Activity Assessment

Evaluation of Biological Activities of Dimethyl 2-(2-phenylhydrazono)malonate Derivatives

The inherent chemical functionalities of this compound, namely the phenylhydrazone and dimethyl malonate moieties, provide a fertile ground for synthetic modifications, leading to a diverse library of derivatives. These derivatives have been the subject of numerous studies to evaluate their potential as therapeutic agents.

Antimicrobial Activity (Antibacterial, Antifungal)

Phenylhydrazone derivatives have been recognized for their potential to combat microbial resistance. researchgate.net The antimicrobial efficacy of these compounds is often attributed to the azomethine group (-C=N-), which is a crucial pharmacophore.

Studies on various phenylhydrazone derivatives have demonstrated a range of antibacterial and antifungal activities. For instance, a series of novel (E)-Substituted-N-(phenylhydrazones) derivatives were synthesized and evaluated for their in-vitro antimicrobial activity against several pathogenic strains. researchgate.net The results, often presented as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC), indicate the potency of these compounds. researchgate.net

While specific data for this compound is not extensively reported, the antimicrobial activities of related hydrazone derivatives provide valuable insights. For example, certain pyrazole (B372694) derivatives, which can be synthesized from precursors like dimethyl malonate, have shown moderate to significant antimicrobial activity compared to standard drugs like ciprofloxacin. researchgate.net The introduction of different substituents on the phenyl ring has been shown to modulate the antimicrobial spectrum and efficacy. researchgate.net

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives (Related Compounds)

Compound TypeTest OrganismMIC (µg/mL)Reference
Pyrazole Derivative 3aE. coli- researchgate.net
Pyrazole Derivative 5aS. aureus- researchgate.net
Steroidal Hydrazone 11B. cereus750 researchgate.net

Note: The data presented is for related hydrazone derivatives, as specific MIC values for this compound were not available in the searched literature.

Antioxidant Properties and Free Radical Scavenging

Hydrazone derivatives are known for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results typically expressed as IC50 values.

Phenolic N-acylhydrazones, a class of compounds structurally related to this compound, have been synthesized and assessed for their antioxidant potential. The presence of phenolic hydroxyl groups can significantly enhance the radical scavenging activity. The mechanism of action is believed to involve the donation of a hydrogen atom from the hydrazone or phenolic group to neutralize free radicals.

Table 2: Antioxidant Activity of Selected Phenolic N-acylhydrazone Derivatives (Related Compounds)

Compound SeriesDPPH Radical Scavenging IC50 (µM)Reference
Series 1 (Phenolic N-acylhydrazones)Varies (20 derivatives showed activity)
Cinnamaldehyde phenylhydrazone (CPH)-

Note: The data presented is for related hydrazone derivatives, as specific IC50 values for this compound were not available in the searched literature.

Anticancer Potential and Cytotoxicity Mechanisms (e.g., DNA damage, apoptosis)

The quest for novel anticancer agents has led to the investigation of various hydrazone derivatives. These compounds have shown cytotoxic effects against a range of human cancer cell lines.

For instance, a series of novel acylhydrazone derivatives were synthesized and evaluated for their cytotoxic activities against human HepG2, Huh-7, and BCG-823 cell lines. Some of these compounds exhibited moderate to good cytotoxicity, with IC50 values comparable to the standard anticancer drug 5-fluorouracil. The proposed mechanisms of action often involve the induction of apoptosis, which has been confirmed through methods like flow cytometry and Annexin V-FITC/propidium iodide dual staining assays. While direct studies on this compound are limited, the anticancer potential of the broader phenylhydrazone class is well-documented. researchgate.net

Table 3: Cytotoxic Activity of Selected Acylhydrazone Derivatives (Related Compounds)

CompoundCell LineIC50 (µg/mL)Reference
Compound 8cHuh-77.74 ± 2.18
Compound 8eHuh-74.46 ± 1.05
5-Fluorouracil (Standard)Huh-710.41 ± 3.41

Note: The data presented is for related acylhydrazone derivatives, as specific IC50 values for this compound were not available in the searched literature.

Enzyme Inhibition Studies (e.g., α-Glucosidase, Tyrosinase, Efflux Pump Inhibitors)

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

For example, benzylidenehydrazine (B8809509) derivatives have been evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism and relevant to the management of diabetes. Some of these derivatives have shown potent inhibition, with activities superior to the standard drug acarbose.

In another study, methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates, which can be synthesized from precursors related to this compound, were identified as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. Furthermore, dimethyl malonate itself has been reported to be an inhibitor of succinate (B1194679) dehydrogenase (mitochondrial complex II), suggesting a potential role in modulating inflammatory responses.

Table 4: Enzyme Inhibition by Selected Hydrazone Derivatives (Related Compounds)

Compound TypeEnzymeInhibition (IC50/Ki)Reference
Benzylidenehydrazine derivative 9α-AmylaseIC50 = 116.19 µM
Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate 5iMushroom TyrosinaseIC50 = 3.17 µM, Ki = 1.5 µM
Dimethyl malonateSuccinate Dehydrogenase-

Note: The data presented is for related hydrazone and malonate derivatives, as specific inhibition values for this compound were not available in the searched literature.

Structure-Activity Relationship (SAR) Studies for Targeted Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have focused on understanding how modifications to the phenyl ring and the malonate moiety influence their therapeutic effects.

In the context of antimicrobial activity, the nature and position of substituents on the phenyl ring of phenylhydrazone derivatives play a significant role. researchgate.net For instance, the presence of electron-withdrawing groups like nitro or halo groups can enhance the antimicrobial potency. researchgate.net

Mechanistic Investigations of Biological Action at the Molecular Level

Understanding the molecular mechanism of action is fundamental to the rational design of new drugs. For derivatives of this compound, mechanistic studies have employed a combination of experimental and computational approaches.

In the realm of anticancer activity, mechanistic studies have shown that some hydrazone derivatives can induce apoptosis in cancer cells. This process is often mediated through pathways involving DNA damage and the activation of caspases.

Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives with their target enzymes. For instance, docking studies of tyrosinase inhibitors have revealed key interactions with amino acid residues in the enzyme's active site, explaining their inhibitory activity. Similarly, for α-amylase inhibitors, docking has helped to understand the binding interactions at the allosteric site of the enzyme. These computational insights provide a rational basis for the observed biological activities and guide the design of more potent and selective inhibitors.

Design and Discovery of Novel Therapeutic Agents

The versatile scaffold of phenylhydrazonomalonates has emerged as a promising starting point for the design and discovery of new therapeutic agents. The unique electronic and structural features of the hydrazone group (-NH-N=C<) allow for diverse chemical modifications, leading to compounds with a wide array of biological activities. Researchers have explored this scaffold for various therapeutic applications, with notable progress in the fields of cancer immunotherapy and neurological disorders.

Application in Cancer Immunotherapy

While direct studies on "this compound" in cancer immunotherapy are not extensively documented, the broader class of phenylhydrazone derivatives has garnered significant attention as modulators of the tumor microenvironment. A key area of interest is the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a critical immune checkpoint protein that is overexpressed in many tumors. nih.gov By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 suppresses the proliferation and activation of T-cells, thereby allowing cancer cells to evade the immune system. nih.gov

The inhibition of IDO1 is a validated strategy in cancer immunotherapy, and several small molecule inhibitors have been developed. nih.govmdpi.com Phenylhydrazone-containing compounds have been identified as a novel class of potent IDO1 inhibitors. nih.gov The design of these inhibitors often involves creating a structure that can effectively interact with the heme cofactor within the active site of the IDO1 enzyme.

For instance, a series of phenyl benzenesulfonylhydrazides were synthesized and evaluated for their IDO inhibitory activity. nih.gov The structure-activity relationship (SAR) studies revealed that substitutions on both the phenyl and benzenesulfonyl rings significantly influenced the inhibitory potency. nih.gov

Table 1: IDO1 Inhibitory Activity of Phenyl Benzenesulfonylhydrazide Derivatives

Compound Substituent (Phenyl Ring) Substituent (Benzenesulfonyl Ring) IC50 (nM) in Enzymatic Assay EC50 (nM) in HeLa Cell Assay

| 3i | H | 4-CF3 | 61 | 172 |

Data sourced from a study on phenyl benzenesulfonylhydrazides as IDO inhibitors. nih.gov

The computational docking studies of these compounds, such as compound 3i , have suggested that the sulfonyl group coordinates with the heme iron, while other parts of the molecule form hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov This research highlights the potential of the phenylhydrazone scaffold as a platform for developing novel cancer immunotherapeutic agents that target the IDO1 pathway. nih.gov Although the clinical development of some IDO1 inhibitors has faced challenges, the exploration of new chemical scaffolds like phenylhydrazones remains an active area of research to overcome existing limitations and enhance the efficacy of cancer immunotherapy. nih.gov

Potential in Neurological Disorder Treatment

The hydrazone scaffold is recognized for its potential in the development of treatments for neurological and neurodegenerative disorders. mdpi.com The neuroprotective effects of compounds containing a phenylhydrazone or related moiety have been investigated in various preclinical models. These compounds are thought to exert their beneficial effects through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways. mdpi.commdpi.com

One of the key mechanisms implicated in neuronal damage is oxidative stress. Phenolic compounds, which can be a part of more complex structures like phenylhydrazones, are known for their antioxidant properties. mdpi.com They can scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in the cellular stress response. mdpi.commdpi.com

A notable example is the neuroprotective effect observed with phenelzine (B1198762), a hydrazine (B178648) derivative, in models of traumatic brain injury. nih.gov Studies have shown that phenelzine can preserve mitochondrial function and reduce cortical tissue damage by scavenging lipid peroxidation-derived reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE). nih.gov This suggests that the hydrazine functional group plays a crucial role in mitigating oxidative damage in the brain.

Furthermore, derivatives of hydrazones have been explored for their ability to modulate neurotransmitter systems and exhibit anticonvulsant properties. omicsonline.org The structural versatility of the hydrazone core allows for the synthesis of compounds that can cross the blood-brain barrier and interact with various central nervous system targets. mdpi.com

Table 2: Neuroprotective Activity of a Hydrazine Derivative

Compound Model Key Finding

| Phenelzine | Traumatic Brain Injury (Rat model) | Preserved mitochondrial respiratory control ratio and increased spared cortical tissue. nih.gov |

The research into hydrazone derivatives for neurological disorders is ongoing, with a focus on elucidating their precise mechanisms of action and optimizing their pharmacokinetic properties for better brain penetration and efficacy. mdpi.com

Pharmacological Evaluation of Phenylhydrazonomalonate Scaffolds

The pharmacological evaluation of phenylhydrazonomalonate and related phenylhydrazone scaffolds has revealed a broad spectrum of biological activities. omicsonline.org The inherent chemical features of the N-acylhydrazone group, including its ability to act as a hydrogen bond donor and acceptor, contribute to its capacity to interact with various biological targets. ingentaconnect.com

Beyond their applications in cancer and neurological disorders, phenylhydrazone derivatives have been extensively studied for their anti-inflammatory, analgesic, antimicrobial, and antifungal properties. omicsonline.orgrjsocmed.comnih.govnih.govmdpi.com

Anti-inflammatory and Analgesic Activity: Several studies have demonstrated the potent anti-inflammatory and analgesic effects of arylhydrazone derivatives. rjsocmed.comnih.gov For example, a series of arylhydrazone derivatives of naproxen (B1676952) were synthesized and showed significant anti-inflammatory activity, with some compounds exhibiting higher cyclooxygenase-2 (COX-2) selectivity than the parent drug. nih.gov

Antimicrobial and Antifungal Activity: The phenylhydrazone scaffold is also a promising platform for the development of new antimicrobial and antifungal agents. nih.govmdpi.com For instance, a series of benzimidazole (B57391) phenylhydrazone derivatives were synthesized and showed significant in vitro and in vivo activity against phytopathogenic fungi. mdpi.com Structure-activity relationship studies of these compounds indicated that the nature and position of substituents on the phenyl ring are critical for their antifungal potency. nih.gov

Table 3: Antifungal Activity of Benzimidazole Phenylhydrazone Derivatives against R. solani

Compound Substituent on Phenyl Ring EC50 (μg/mL)
6f 2,4-Difluoro 1.20
6g 2,5-Difluoro 2.54
6h 2,6-Difluoro 3.87
6i 3,4-Difluoro 1.98

| 6j | 3,5-Difluoro | 3.15 |

Data sourced from a study on benzimidazole phenylhydrazone derivatives. mdpi.com

The diverse pharmacological profile of the phenylhydrazonomalonate scaffold underscores its importance in medicinal chemistry. The ease of synthesis and the ability to readily modify its structure make it an attractive template for the discovery of new lead compounds targeting a wide range of diseases. omicsonline.orgingentaconnect.com Continued exploration of the structure-activity relationships of this scaffold is likely to yield novel therapeutic agents with improved potency and selectivity. mdpi.comnih.govmdpi.com

Future Directions and Emerging Research Avenues

Development of Highly Enantioselective and Diastereoselective Syntheses

The synthesis of chiral molecules with high precision is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. While significant progress has been made in the asymmetric synthesis of related heterocyclic compounds like pyrazoles and pyrazolones, the development of highly enantioselective and diastereoselective methods for acyclic hydrazonomalonates remains a key challenge. researchgate.netnih.gov

Future efforts will likely concentrate on:

Novel Chiral Catalysts: The design and application of new chiral catalysts, including organocatalysts and metal complexes, will be crucial. For instance, bifunctional catalysts that can activate both the hydrazonomalonate and the reacting partner simultaneously are expected to provide high levels of stereocontrol. rsc.orgnih.gov The use of Cinchona alkaloids and their derivatives has already shown promise in the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles from related starting materials. nih.gov

Substrate-Controlled Diastereoselection: Exploring reactions where the existing stereochemistry of a substrate directs the formation of new stereocenters will be an important avenue. This is particularly relevant for the synthesis of complex molecules with multiple chiral centers.

Kinetic Resolution: Dynamic kinetic resolution processes, where a racemic starting material is converted into a single enantiomer of the product, could be a powerful tool for accessing enantiopure hydrazonomalonate derivatives.

A significant challenge in the asymmetric hydrogenation of hydrazones is the presence of Z/E isomers, which can lead to poor enantioselectivity. nih.gov Future research will need to address this issue, possibly through catalyst design that favors one isomer or reaction conditions that promote rapid isomerization.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of chemical transformations involving hydrazonomalonates can be significantly improved through the development of innovative catalytic systems. mdpi.com While traditional acid and base catalysis is common, emerging areas focus on more sophisticated and sustainable approaches.

Key areas of exploration include:

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction due to their low toxicity, stability, and availability. dokumen.pubmdpi.com For reactions involving hydrazonomalonates, organocatalysts like thioureas, squaramides, and chiral primary amines can facilitate highly enantioselective transformations, such as Michael additions. rsc.orgmdpi.comnih.govrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and environmentally friendly way to generate reactive intermediates. This approach has been successfully used for the synthesis of polysubstituted pyrazoles from hydrazines and Michael acceptors, suggesting its potential for functionalizing hydrazonomalonates. researchgate.net

Electrosynthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions, offering a high degree of control over the reaction conditions. beilstein-journals.org The electrooxidative transformation of hydrazones has been shown to be a versatile tool for constructing various valuable compounds. beilstein-journals.org

Nanocatalysis: The use of nanocatalysts, such as zinc ferrite (B1171679), can offer advantages like high yields, short reaction times, and easy catalyst recovery. mdpi.com

The following table summarizes some novel catalytic systems that could be adapted for reactions involving Dimethyl 2-(2-phenylhydrazono)malonate, based on successful applications with related substrates.

Catalytic SystemReaction TypeSubstratesPotential Application for HydrazonomalonatesReference
Cinchona AlkaloidTandem Michael addition-Thorpe-Ziegler2-Pyrazolin-5-ones and BenzylidenemalononitrilesEnantioselective synthesis of pyrazole (B372694) derivatives nih.gov
1,2-DiphenylethanediamineMichael AdditionMalonates and ChalconesAsymmetric C-C bond formation nih.govrsc.org
Zinc Ferrite NanocatalystMichael Addition and CyclodehydrationDimedone, Aldehydes, and ThioureaGreen synthesis of heterocyclic compounds mdpi.com
Visible-Light Photoredox CatalysisCycloadditionHydrazine (B178648) and Michael AcceptorsMild and selective synthesis of pyrazoles researchgate.net

Integration of Advanced Computational Methods for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of catalysts, prediction of reaction outcomes, and elucidation of complex reaction mechanisms. eurasianjournals.comresearchgate.net For hydrazonomalonate chemistry, computational methods can provide deep insights that are often difficult to obtain through experiments alone.

Future applications of computational methods include:

Mechanism and Kinetics Studies: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of reactions involving hydrazonomalonates, identifying transition states and intermediates. eurasianjournals.comrsc.org This information is crucial for understanding the factors that control reactivity and selectivity. For example, computational studies have been used to investigate the scavenging mechanism of hydrazone compounds towards free radicals. rsc.org

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts. By modeling the interaction between a catalyst and the reactants, it is possible to predict which catalyst will provide the highest activity and stereoselectivity.

QSAR (Quantitative Structure-Activity Relationship) Studies: 3D-QSAR models can be developed to correlate the structural features of hydrazonomalonate derivatives with their biological activities. nih.govrsc.org These models can then be used to design new compounds with enhanced potency and selectivity. nih.govrsc.org

A study on novel malonate derivatives containing a quinazolin-4(3H)-one moiety successfully used 3D-QSAR models to design a compound with improved antiviral activity. nih.gov This highlights the power of integrating computational design with synthetic chemistry.

Deeper Understanding of Structure-Function Relationships and Mechanistic Biology

A thorough understanding of how the structure of a molecule relates to its biological function is fundamental for the development of new therapeutic agents and chemical probes. researchgate.net For this compound and its derivatives, elucidating these relationships will be a key area of future research.

This will involve:

Systematic Structural Modifications: Synthesizing libraries of related compounds with systematic variations in their structure (e.g., different substituents on the phenyl ring) and evaluating their biological activity. This allows for the identification of key structural motifs responsible for a particular function.

Target Identification and Validation: For bioactive hydrazonomalonates, identifying the specific biological target (e.g., an enzyme or receptor) is crucial. Techniques such as affinity chromatography and proteomics can be employed for this purpose.

Mechanistic Studies: Investigating the molecular mechanism by which a hydrazonomalonate derivative exerts its biological effect. This could involve studying enzyme kinetics, binding affinities, and cellular signaling pathways. For instance, hydrazide-hydrazone derivatives have been studied as inhibitors of the enzyme InhA, which is crucial for the survival of Mycobacterium tuberculosis. mdpi.com

The development of bioanalogous structures, where substructures are replaced with others that may have different features but result in similar biological activity, is another promising strategy. researchgate.net

Expansion of Applications in Chemical Biology and Biomedical Imaging

Hydrazones are versatile functional groups that can be used to construct a wide range of tools for chemical biology and biomedical imaging. nih.govmdpi.com The phenylhydrazonomalonate scaffold offers a tunable platform for developing novel probes and imaging agents.

Future directions in this area include:

Fluorescent Probes: The development of fluorescent probes based on the hydrazonomalonate core for the detection of specific analytes or for imaging cellular processes. frontiersin.orgnih.gov For example, a diethyl malonate-based probe has been developed for the detection of hydrazine. frontiersin.org The design of probes with large Stokes shifts is particularly desirable to minimize self-quenching and background fluorescence. frontiersin.org

MRI Contrast Agents: Hydrazone-based molecular switches have been investigated as pH-responsive contrast agents for Magnetic Resonance Imaging (MRI). nih.govultrasoundandmriforcancertherapy.ca These agents can change their magnetic properties in response to changes in pH, allowing for the imaging of acidic environments, such as those found in tumors. Manganese-based MRI contrast agents equipped with a hydrazine group have also been developed to target specific biomarkers. mdpi.com

Chemical Biology Probes: Substituted hydrazines have been used as versatile chemoproteomic probes to target a wide range of enzymes. nih.govnih.gov The phenylhydrazonomalonate scaffold could be incorporated into such probes to study enzyme function and to discover new drug targets.

The following table presents examples of how hydrazone-related structures are being used in biomedical imaging.

Imaging ModalityProbe TypeTarget/ApplicationPrincipleReference
19F MRIHydrazone-based molecular switchpH sensingChemical shift change upon pH-induced structural change nih.gov
CEST-MRIHydrazone-dependent contrast agentAldehyde detection"Turn-on" signal upon hydrazone formation ultrasoundandmriforcancertherapy.ca
Fluorescence MicroscopyDiethyl malonate-based probeHydrazine detectionFluorescence "turn-on" upon reaction with hydrazine frontiersin.org
MRIManganese-based agent with hydrazineLiver fibrogenesisBinding to aldehyde-containing proteins mdpi.com

Challenges and Opportunities in the Field of Hydrazonomalonate Chemistry

The field of hydrazonomalonate chemistry is rich with opportunities, but also faces several challenges that need to be addressed to realize its full potential.

Challenges:

Stereocontrol: Achieving high levels of enantioselectivity and diastereoselectivity in reactions involving acyclic hydrazonomalonates remains a significant hurdle. nih.gov

Reaction Selectivity: Controlling the selectivity of reactions can be challenging, especially in the synthesis of complex molecules with multiple reactive sites. mdpi.com

Stability and Reversibility: The reversible nature of hydrazone formation can be both an advantage and a disadvantage. researchgate.net While it is useful for creating dynamic systems, it can also lead to instability under certain conditions. researchgate.net

Scale-up: Translating laboratory-scale syntheses to industrial production can be challenging, particularly for multi-step and stereoselective processes.

Opportunities:

Drug Discovery: The diverse biological activities of hydrazone derivatives present a significant opportunity for the discovery of new drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. rsc.orgmdpi.comultrasoundandmriforcancertherapy.ca

Materials Science: Hydrazone-based materials are being explored for applications in optoelectronics, sensors, and self-healing materials due to their unique electronic and dynamic properties. ultrasoundandmriforcancertherapy.camdpi.com

Green Chemistry: The development of more sustainable synthetic methods using organocatalysis, photoredox catalysis, and electrosynthesis offers an opportunity to reduce the environmental impact of chemical manufacturing. researchgate.netbeilstein-journals.orgmdpi.com

Multicomponent Reactions: The use of multicomponent reactions to construct complex hydrazonomalonate derivatives in a single step is a powerful strategy for increasing synthetic efficiency and molecular diversity. nih.govbeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for Dimethyl 2-(2-phenylhydrazono)malonate?

  • Methodology : The compound can be synthesized via condensation reactions between phenylhydrazine and dimethyl malonate derivatives under reflux conditions. Key steps include pH control (using ammonia or acetic acid) and purification via column chromatography. Characterization requires a combination of 1H^1 \text{H}/13C^{13} \text{C} NMR spectroscopy to confirm hydrazone formation and X-ray crystallography to resolve bond-length anomalies (e.g., C=N and C=C variations) .
  • Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate structural assignments .

Q. How can spectroscopic techniques distinguish this compound from analogous malonate derivatives?

  • Approach : Use UV-Vis spectroscopy to identify π→π* transitions in the hydrazone moiety (typically 300–400 nm). IR spectroscopy detects N-H stretches (~3200 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}). Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns specific to the phenylhydrazone substituent .

Q. What are the common side reactions during synthesis, and how are they mitigated?

  • Mitigation Strategies : Hydrazone tautomerization or oxidation can occur under acidic or oxidative conditions. Use inert atmospheres (N2_2/Ar) and reducing agents (e.g., Na2SO3_2 \text{SO} _3) to stabilize intermediates. Monitor reaction progress via TLC to isolate the desired product early .

Advanced Research Questions

Q. How does the electronic nature of the phenylhydrazone group influence reactivity in transition-metal-catalyzed reactions?

  • Mechanistic Insight : The hydrazone acts as a directing group in Pd-catalyzed allylation or cross-coupling reactions. The N–H bond can coordinate to Pd(0), facilitating regioselective C–C bond formation. Computational studies (e.g., NBO analysis) reveal charge distribution at the malonate carbonyl groups, which affects electrophilicity .
  • Experimental Design : Optimize ligand choice (e.g., PPh3_3 vs. bidentate ligands) to enhance catalytic efficiency. Reaction conditions (DMF, LHMDS base) are critical for deconjugative allylation yields .

Q. What strategies resolve contradictions in reported reaction yields for malonate derivatives?

  • Data Analysis : Conduct sensitivity analyses on variables like solvent polarity (e.g., DMF vs. THF), base strength (e.g., LHMDS vs. K2CO3_2 \text{CO} _3), and temperature. For example, yields in Pd-catalyzed allylation vary due to competing β-hydride elimination; increasing ligand loading (10 mol% PPh3_3) suppresses side reactions .
  • Case Study : Compare protocols from (50% yield with Pd(0)/PPh3_3) and (33% yield under reflux) to identify optimal parameters.

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

  • Method : Use molecular docking or MD simulations to study interactions with metal ions (e.g., Ni2+^{2+}, Co2+^{2+}) in coordination polymers. X-ray crystallography data (e.g., isostructural M-malonate complexes) provide input for lattice energy calculations .
  • Validation : Compare simulated and experimental XRD patterns to refine force-field parameters .

Q. What interdisciplinary applications exist for this compound beyond organic synthesis?

  • Biochemical Studies : The phenylhydrazone group can act as a redox-active probe in mitochondrial studies (e.g., malonate’s role in inhibiting succinate dehydrogenase). Monitor ROS generation via fluorescence assays in cellular models .
  • Material Science : Incorporate into metal-organic frameworks (MOFs) for gas storage; the malonate’s chelating ability enhances structural stability .

Methodological Resources

  • Synthetic Protocols : Refer to for stepwise procedures using diethyl 2-(aminomethylene)malonate and phenyl isocyanate.
  • Catalytic Optimization : Review for Pd(0)-catalyzed allylation conditions.
  • Structural Analysis : Utilize for crystallographic data and spectroscopic benchmarks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.